molecular formula C19H24N2O3 B240954 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

Cat. No. B240954
M. Wt: 328.4 g/mol
InChI Key: VRNKCVUKILSALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in research.

Mechanism Of Action

The mechanism of action of 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves its interaction with the GABA-A receptor. It has been found to bind to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide are primarily related to its interaction with the GABA-A receptor. It has been found to have anxiolytic, sedative, and anticonvulsant effects. These effects are similar to those of benzodiazepines, which also bind to the benzodiazepine site on the GABA-A receptor.

Advantages And Limitations For Lab Experiments

One advantage of using 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to study the effects of this specific receptor site without interfering with other receptor systems. However, one limitation is that the compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide. One area of interest is its potential as a treatment for anxiety disorders. Further research is needed to determine its efficacy and safety in this context. Another area of research is the development of new compounds that target the benzodiazepine site on the GABA-A receptor with greater specificity and potency. Finally, there is interest in exploring the potential of this compound as a tool for studying other aspects of GABA-A receptor function.

Synthesis Methods

The synthesis of 2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid with butylamine and 4-nitrobenzoyl chloride. The resulting compound is then reduced to yield the final product.

Scientific Research Applications

2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been found to have potential applications in scientific research. It has been used as a tool to investigate the role of certain receptors in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of anxiety, sleep, and other physiological processes. By studying the effects of this compound on the GABA-A receptor, researchers hope to gain a better understanding of its role in these processes.

properties

Product Name

2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-butoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C19H24N2O3/c1-3-4-11-23-17-8-6-5-7-14(17)18(22)20-19-15-12-13(2)9-10-16(15)21-24-19/h5-8,13H,3-4,9-12H2,1-2H3,(H,20,22)

InChI Key

VRNKCVUKILSALT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C3CC(CCC3=NO2)C

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C3CC(CCC3=NO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.